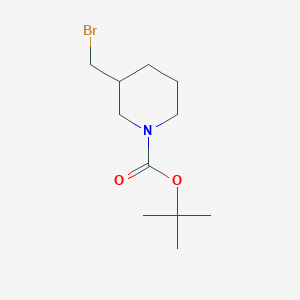

Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(bromomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGZYACWICDRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941050 | |

| Record name | tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193629-39-9 | |

| Record name | tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-boc-3-bromomethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Piperidine Building Block

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its conformational pre-organization and ability to engage in critical interactions with biological targets have cemented its status as a privileged structure. Within this class of compounds, tert-butyl 3-(bromomethyl)piperidine-1-carboxylate emerges as a particularly valuable synthetic intermediate. The presence of a reactive bromomethyl group, coupled with the sterically demanding and chemically stable tert-butoxycarbonyl (Boc) protecting group, offers a unique combination of reactivity and selectivity. This guide provides a comprehensive overview of the chemical properties, synthesis, and strategic applications of this key building block, empowering researchers to leverage its full potential in the pursuit of innovative drug candidates.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a reagent is paramount for its effective utilization. The key physicochemical and spectroscopic data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀BrNO₂ | [1] |

| Molecular Weight | 278.19 g/mol | [1] |

| CAS Number | 193629-39-9 | [2] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 318.3 ± 15.0 °C (Predicted) | [3] |

| Density | 1.270 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide and methylene chloride. | [4] |

Spectroscopic Data:

-

¹H NMR (500 MHz, CDCl₃): δ 3.79 – 3.71 (m, 1H), 3.58 – 3.46 (m, 2H), 3.40 – 3.31 (m, 1H), 3.31 – 3.23 (m, 1H), 1.97 – 1.85 (m, 1H), 1.88 – 1.69 (m, 5H), 1.66 – 1.56 (m, 1H), 1.44 (s, 10H).[4]

-

¹³C NMR (126 MHz, CDCl₃): δ 154.8, 79.3, 56.8, 46.4, 45.2, 32.1, 30.6, 29.8, 28.7, 23.5.[4]

-

IR (film, cm⁻¹): νₘₐₓ 2696, 2874, 1869, 1478, 1454, 1391, 1364, 1251, 1168, 1116, 1100, 913, 875, 772, 725.[4]

-

Mass Spectrometry (ESI-TOF): m/z calcd. for C₁₂H₂₂ClNNaO₂ ([M+Na]⁺) 270.12313, found 270.12348 (Note: This is for the chloro-analog, but provides an expected fragmentation pattern).[4]

Synthesis and Mechanistic Considerations

The primary route to this compound involves the bromination of its precursor, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. Two highly effective and commonly employed methods for this transformation are the Appel reaction and the use of phosphorus tribromide (PBr₃). The choice between these methods is often dictated by factors such as substrate sensitivity, desired stereochemical outcome, and scalability.

The Appel Reaction: A Mild and Versatile Approach

The Appel reaction provides a mild and efficient method for the conversion of primary and secondary alcohols to the corresponding alkyl bromides. The reaction proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the reacting carbon center.

Mechanism: The reaction is initiated by the activation of triphenylphosphine with carbon tetrabromide to form a phosphonium salt. The alcohol then attacks the electrophilic phosphorus atom, leading to the formation of an oxyphosphonium intermediate. This intermediate serves to convert the hydroxyl group into an excellent leaving group, which is subsequently displaced by the bromide ion in an Sₙ2 fashion.

Experimental Protocol:

-

To a solution of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triphenylphosphine (1.2 equiv).

-

Slowly add carbon tetrabromide (1.2 equiv) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product.

Bromination with Phosphorus Tribromide (PBr₃)

The use of phosphorus tribromide is a classic and reliable method for the bromination of primary and secondary alcohols. Similar to the Appel reaction, it proceeds via an Sₙ2 mechanism with inversion of configuration.

Mechanism: The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. This forms a good leaving group, which is then displaced by the bromide ion in a backside attack on the carbon atom.

Experimental Protocol:

-

Dissolve tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv) in anhydrous diethyl ether or DCM in a flask equipped with a dropping funnel and under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.4 equiv) dropwise via the dropping funnel, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

-

Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the reactivity of the bromomethyl group as an electrophile in nucleophilic substitution reactions. The Boc-protecting group is stable under these conditions, allowing for selective functionalization at the C3-position.

This reactivity makes it an ideal starting material for the introduction of a variety of functional groups, including amines, ethers, thioethers, and carbon-based nucleophiles. This versatility is a key reason for its widespread use in the construction of complex molecular scaffolds in drug discovery programs.

Application in Medicinal Chemistry: A Case Study in Kinase and PARP Inhibitor Synthesis

The 3-substituted piperidine motif is a common feature in a number of biologically active molecules, including kinase and poly(ADP-ribose) polymerase (PARP) inhibitors. These enzymes are critical targets in oncology and other therapeutic areas.[5][6][7][8][9][10] this compound serves as a key building block for the synthesis of libraries of compounds targeting these enzymes.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor Core

A common strategy in the development of kinase inhibitors is to append a solubilizing group or a group that can form key hydrogen bond interactions to a core scaffold that binds to the ATP-binding site of the kinase.[11][12][13] The synthesis of such a core could involve the reaction of this compound with a nucleophilic heterocyclic core.

Synthetic Workflow:

-

Nucleophilic Substitution: The nitrogen atom of a heterocyclic core (e.g., an amino-substituted pyrazole) acts as a nucleophile, displacing the bromide from this compound to form a C-N bond.

-

Deprotection: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the free piperidine nitrogen.

-

Further Functionalization: The secondary amine of the piperidine ring can then be further functionalized, for example, by acylation or reductive amination, to introduce additional diversity and fine-tune the pharmacological properties of the molecule.

This modular approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, a critical step in the optimization of a lead compound.

Safety, Handling, and Storage

As with any reactive chemical, proper handling and storage procedures are essential to ensure safety in the laboratory.

Hazard Identification:

-

GHS Classification: Harmful if swallowed (Acute Toxicity, Oral, Category 4), Causes skin irritation (Skin Irritation, Category 2), Causes serious eye irritation (Eye Irritation, Category 2A), May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3).[14][15]

-

Pictograms: GHS07 (Exclamation Mark).[16]

-

Signal Word: Warning.[16]

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, clothing, and eye/face protection. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14][16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

First Aid Measures:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[16]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[16]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[16]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[16]

Conclusion: A Key Component in the Medicinal Chemist's Toolbox

This compound is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its well-defined reactivity, coupled with the stability of the Boc protecting group, allows for its strategic incorporation into a wide range of complex molecules. A thorough understanding of its chemical properties, synthetic routes, and safe handling procedures, as outlined in this guide, will enable researchers to effectively utilize this reagent in the design and synthesis of the next generation of therapeutic agents.

References

- 1. 1-Boc-3-bromomethylpiperidine | C11H20BrNO2 | CID 21188531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 158406-99-6 CAS MSDS ((S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Strategies employed for the development of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting selective inhibitors of PARPs in drug discovery and development [ouci.dntb.gov.ua]

- 10. Therapeutic applications of PARP inhibitors: anticancer therapy and beyond. | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | C11H20BrNO2 | CID 15512811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

An In-Depth Technical Guide to Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate (CAS: 193629-39-9)

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate. It details the compound's properties, synthesis, characterization, and critical applications as a versatile building block in modern organic synthesis.

Introduction: The Strategic Importance of a Versatile Building Block

This compound, commonly referred to as N-Boc-3-(bromomethyl)piperidine, is a heterocyclic organic compound of significant interest in medicinal chemistry.[1][2] Its structure incorporates a piperidine ring, a foundational scaffold in numerous pharmaceuticals, protected by a tert-butoxycarbonyl (Boc) group. The key to its utility lies in the bromomethyl substituent at the 3-position, which acts as a potent electrophilic handle for introducing the piperidine moiety into a wide array of molecules.

The Boc protecting group serves a dual purpose: it deactivates the nucleophilicity of the piperidine nitrogen, preventing unwanted side reactions, and it enhances the compound's solubility in common organic solvents, simplifying reaction workups and purification. The bromomethyl group is an excellent leaving group, making the compound an ideal reagent for nucleophilic substitution (SN2) reactions. This strategic combination of features has established this compound as a crucial intermediate in the synthesis of complex molecular architectures, including potent enzyme inhibitors and other therapeutic agents.[3][4]

Physicochemical and Safety Profile

A clear understanding of the compound's properties is paramount for its effective use and safe handling in a laboratory setting.

Chemical Properties & Identifiers

| Property | Value | Source(s) |

| CAS Number | 193629-39-9 | [1][5] |

| Molecular Formula | C₁₁H₂₀BrNO₂ | [5][6][7] |

| Molecular Weight | 278.19 g/mol | [6][7][8] |

| IUPAC Name | This compound | [1] |

| Common Synonyms | N-Boc-3-(bromomethyl)piperidine, 3-(Bromomethyl)-1-(tert-butoxycarbonyl)piperidine | [1][6] |

| Appearance | Off-white to light yellow crystalline powder or solid. | [6][8] |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methylene chloride (DCM). | [1][2] |

| Storage | Store in a cool, dry, and dark place, often recommended at 2-8°C under an inert atmosphere. | [8] |

Safety and Handling

As with any reactive chemical intermediate, proper safety protocols must be observed.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. | [9] |

| Precautionary Statements | P264, P280, P301+P312, P305+P351+P338 | |

| Handling | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid skin contact and inhalation. | [1][2] |

Synthesis and Purification

The synthesis of this compound is typically achieved from its corresponding alcohol precursor, N-Boc-3-(hydroxymethyl)piperidine. This multi-step approach ensures high yields and purity.

Synthetic Workflow Diagram

Caption: Synthetic pathway from the carboxylic acid to the final brominated product.

Step-by-Step Synthesis Protocol

This protocol describes a common and reliable method starting from the commercially available N-Boc-3-(hydroxymethyl)piperidine. The causality for each step is explained to provide deeper insight.

Step 1: Bromination of N-Boc-3-(hydroxymethyl)piperidine

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Boc-3-(hydroxymethyl)piperidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of alcohol).

-

Rationale: A dry, inert atmosphere (nitrogen) is crucial to prevent quenching of the reactive intermediates by atmospheric moisture. DCM is an excellent solvent due to its ability to dissolve the reactants and its relative inertness.

-

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add triphenylphosphine (PPh₃, 1.2 eq) to the solution and stir until it dissolves. Then, add carbon tetrabromide (CBr₄, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5°C.

-

Rationale: This combination of PPh₃ and CBr₄ generates the active brominating agent in situ. The reaction is exothermic, and maintaining a low temperature is critical to minimize side reactions and ensure selectivity.

-

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate and hexanes as the mobile phase.

-

Rationale: TLC allows for the visual tracking of the consumption of the starting material (alcohol) and the formation of the less polar product (bromide).

-

-

Workup: Once the reaction is complete, quench the mixture by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Rationale: The bicarbonate solution neutralizes any acidic byproducts. The extraction isolates the organic product from the aqueous phase.

-

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Rationale: The brine wash removes residual water, and Na₂SO₄ is a drying agent. Rotary evaporation removes the volatile solvent to yield the crude this compound.

-

Purification and Quality Control Workflow

References

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | 158407-04-6 | Benchchem [benchchem.com]

- 4. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]

- 5. This compound, CasNo.193629-39-9 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 6. 193629-39-9 suppliers USA [americanchemicalsuppliers.com]

- 7. 193629-39-9 | N-Boc-3-(bromomethyl)piperidine | Bromides | Ambeed.com [ambeed.com]

- 8. 158406-99-6 CAS MSDS ((S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | C11H20BrNO2 | CID 15512811 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of (R)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of (R)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry. The guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the multi-technique analytical workflow required for unambiguous characterization. We delve into the causality behind experimental choices, presenting self-validating protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Crucially, this guide addresses the stereochemical complexity of the molecule by detailing methods for the confirmation of its absolute configuration using polarimetry and chiral High-Performance Liquid Chromatography (HPLC). Each section is grounded in authoritative references to ensure scientific integrity and provide a robust resource for laboratory application.

Introduction: The Significance of a Chiral Building Block

(R)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group. The strategic placement of a bromomethyl group at the chiral center in the 3-position makes it a versatile intermediate for the synthesis of more complex pharmaceutical agents.[1] The Boc protecting group offers stability under various reaction conditions while allowing for facile deprotection when needed. The bromomethyl moiety serves as a reactive handle for nucleophilic substitution reactions, enabling the introduction of diverse functional groups.

The chirality of this molecule is of paramount importance, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[2] Therefore, a rigorous and unambiguous elucidation of its structure, including its absolute stereochemistry, is a critical step in the drug discovery and development process. This guide outlines a systematic and robust analytical workflow to achieve this.

Core Analytical Workflow for Structural Characterization

References

Spectroscopic and Synthetic Elucidation of N-Boc-3-(bromomethyl)piperidine: A Technical Guide for Medicinal Chemists

Abstract

N-Boc-3-(bromomethyl)piperidine is a pivotal chiral building block in contemporary drug discovery, serving as a versatile intermediate for introducing the piperidine moiety into a wide range of biologically active molecules. Its utility in the synthesis of novel therapeutics, including kinase inhibitors and central nervous system agents, underscores the critical need for a comprehensive understanding of its spectroscopic and chemical properties. This in-depth technical guide provides a detailed analysis of the spectroscopic data for N-Boc-3-(bromomethyl)piperidine, including ¹H NMR, ¹³C NMR, and mass spectrometry, offering insights into the interpretation of its characteristic spectral features. Furthermore, this guide outlines a robust, field-proven protocol for its synthesis and purification, emphasizing the causality behind experimental choices to ensure reproducibility and high purity. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling the confident application of this important synthetic intermediate in their research endeavors.

Introduction: The Strategic Importance of N-Boc-3-(bromomethyl)piperidine in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding and van der Waals interactions make it an ideal structural component for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The N-tert-butoxycarbonyl (Boc) protecting group offers a stable and readily cleavable handle, facilitating the controlled elaboration of the piperidine core.[3] The introduction of a bromomethyl group at the 3-position provides a reactive electrophilic site, enabling a diverse range of synthetic transformations, including nucleophilic substitutions and cross-coupling reactions.

This guide provides a detailed examination of the analytical data that confirms the identity and purity of N-Boc-3-(bromomethyl)piperidine, an essential step in its application for the synthesis of complex molecular architectures.

Spectroscopic Characterization

The unequivocal identification of N-Boc-3-(bromomethyl)piperidine relies on a combination of spectroscopic techniques. The following sections provide a detailed analysis of the expected ¹H NMR, ¹³C NMR, and mass spectrometry data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of N-Boc-3-(bromomethyl)piperidine provides a detailed fingerprint of the molecule's proton environment. Due to the presence of the bulky Boc group, the piperidine ring exists as a mixture of slowly interconverting conformers at room temperature, which can lead to broadened signals for the ring protons. The chemical shifts are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).

Note on Data Source: While a publicly available, experimentally verified ¹H NMR spectrum for N-Boc-3-(bromomethyl)piperidine is not readily found in the cited literature, the data for the closely related chloro-analog, tert-butyl 3-(chloromethyl)piperidine-1-carboxylate, provides a reliable reference for predicting the spectrum.[4] The primary difference is expected in the chemical shift of the bromomethyl protons, which will be slightly downfield compared to the chloromethyl protons due to the influence of the bromine atom.

Table 1: Predicted ¹H NMR Spectroscopic Data for N-Boc-3-(bromomethyl)piperidine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~3.8 | m | 1H | H-ax (piperidine ring) | Axial proton on the piperidine ring, likely deshielded by the electronegative nitrogen and the Boc group. |

| ~3.6 | m | 2H | -CH₂Br | Methylene protons adjacent to the electronegative bromine atom, resulting in a downfield shift. |

| ~3.4 | m | 1H | H-eq (piperidine ring) | Equatorial proton on the piperidine ring. |

| ~3.3 | m | 1H | H-eq (piperidine ring) | Equatorial proton on the piperidine ring. |

| ~1.9 | m | 1H | H-ax (piperidine ring) | Axial proton on the piperidine ring. |

| ~1.7 | m | 5H | Piperidine ring protons | Overlapping signals from the remaining piperidine ring protons. |

| 1.45 | s | 9H | -C(CH₃)₃ | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. As with the ¹H NMR, signal broadening for the piperidine ring carbons may be observed due to conformational isomers.

Note on Data Source: Similar to the ¹H NMR data, the following ¹³C NMR data is predicted based on the experimentally determined spectrum of the chloro-analog, tert-butyl 3-(chloromethyl)piperidine-1-carboxylate.[4] The carbon of the bromomethyl group is expected to be at a slightly lower chemical shift (more shielded) compared to the chloromethyl carbon.

Table 2: Predicted ¹³C NMR Spectroscopic Data for N-Boc-3-(bromomethyl)piperidine

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~154.8 | C=O (Boc) | Carbonyl carbon of the tert-butoxycarbonyl protecting group. |

| ~79.3 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~56.8 | Piperidine ring carbon | Piperidine ring carbon adjacent to the nitrogen. |

| ~46.4 | Piperidine ring carbon | Piperidine ring carbon. |

| ~45.2 | Piperidine ring carbon | Piperidine ring carbon. |

| ~32.1 | -C H₂Br | Carbon of the bromomethyl group, attached to the electronegative bromine. |

| ~30.6 | Piperidine ring carbon | Piperidine ring carbon. |

| ~29.8 | Piperidine ring carbon | Piperidine ring carbon. |

| 28.7 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

| ~23.5 | Piperidine ring carbon | Piperidine ring carbon. |

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for confirming the molecular weight of N-Boc-3-(bromomethyl)piperidine. The exact mass can be determined using high-resolution mass spectrometry (HRMS).[5]

Table 3: Predicted Mass Spectrometry Data for N-Boc-3-(bromomethyl)piperidine

| Parameter | Value |

| Molecular Formula | C₁₁H₂₀BrNO₂ |

| Molecular Weight | 278.19 g/mol |

| Exact Mass | 277.06774 Da |

| Expected [M+H]⁺ | 278.07502 |

| Expected [M+Na]⁺ | 300.05697 |

Expected Fragmentation Pattern: Under typical soft ionization techniques like Electrospray Ionization (ESI), the molecular ion peak ([M+H]⁺ or [M+Na]⁺) should be observable. A common fragmentation pathway for N-Boc protected compounds is the loss of the Boc group or components thereof. Key expected fragments include:

-

Loss of isobutylene: [M+H - 56]⁺

-

Loss of the entire Boc group: [M+H - 100]⁺

Synthesis and Purification Protocol

The synthesis of N-Boc-3-(bromomethyl)piperidine is most efficiently achieved from its corresponding alcohol precursor, N-Boc-3-(hydroxymethyl)piperidine, which is commercially available. The conversion of the primary alcohol to the bromide is a standard transformation in organic synthesis. The Appel reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is a reliable and high-yielding method for this purpose.

Experimental Workflow Diagram

Caption: Synthetic workflow for N-Boc-3-(bromomethyl)piperidine.

Step-by-Step Protocol

-

Reaction Setup: To a solution of N-Boc-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triphenylphosphine (1.2 eq).

-

Addition of Brominating Agent: Slowly add a solution of carbon tetrabromide (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

-

Quenching: Quench the reaction by the addition of water.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford N-Boc-3-(bromomethyl)piperidine as a pure product.

Safety and Handling

N-Boc-3-(bromomethyl)piperidine should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] It is harmful if swallowed and causes serious eye irritation.[5] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic properties and a reliable synthetic protocol for N-Boc-3-(bromomethyl)piperidine. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data, benchmarked against its chloro-analog, offers a solid foundation for the characterization of this important building block. The provided step-by-step synthesis protocol, grounded in established chemical principles, ensures that researchers can confidently prepare this compound with high purity. By understanding the key analytical features and synthetic nuances of N-Boc-3-(bromomethyl)piperidine, scientists in the field of drug discovery can more effectively leverage its potential in the creation of novel and impactful therapeutics.

References

Commercial availability of 3-(bromomethyl)piperidine-1-carboxylic acid tert-butyl ester

A-Z Data of 3-(bromomethyl)piperidine-1-carboxylic acid tert-butyl ester

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Executive Summary: 3-(Bromomethyl)piperidine-1-carboxylic acid tert-butyl ester is a key heterocyclic building block, pivotal in the synthesis of a wide array of pharmacologically active compounds. Its unique structure, featuring a Boc-protected piperidine ring and a reactive bromomethyl group, makes it a versatile intermediate for introducing the piperidine moiety in drug discovery programs. This guide provides an in-depth analysis of its commercial availability, synthesis, quality control, and applications, designed to equip researchers and drug development professionals with the critical knowledge required to effectively source and utilize this compound. We delve into the nuances of its synthesis, offering a detailed, field-proven protocol, and discuss the essential analytical techniques for quality assurance. Furthermore, this document explores its application in the development of novel therapeutics, underscoring its significance in medicinal chemistry.

Introduction: The Strategic Importance of a Versatile Building Block

3-(Bromomethyl)piperidine-1-carboxylic acid tert-butyl ester, with the CAS Number 158406-99-6 for its (S)-enantiomer, is a compound of significant interest in the pharmaceutical and chemical industries.[1] The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs due to its favorable pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the piperidine nitrogen, allowing for selective reactions at other positions. The bromomethyl group serves as a potent electrophile, enabling facile alkylation of various nucleophiles to construct more complex molecular architectures.

The strategic importance of this building block lies in its ability to streamline the synthesis of drug candidates, providing a reliable and efficient route to incorporate the substituted piperidine core. Its commercial availability is therefore a critical consideration for any research program that relies on this intermediate.

Commercial Availability and Supplier Landscape

3-(Bromomethyl)piperidine-1-carboxylic acid tert-butyl ester is commercially available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered as a racemic mixture or as individual enantiomers, with the (S)-enantiomer being a common offering.[1] Availability can fluctuate based on demand and the complexity of the synthesis. When sourcing this material, it is crucial to consider not only the price but also the purity, analytical data provided, and the supplier's reputation for quality and consistency.

Below is a table of representative suppliers for the related and more commonly documented 4-substituted isomer, tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, to illustrate the typical landscape. Researchers should verify the availability of the 3-substituted isomer directly with these and other specialized suppliers.

| Supplier | Product Name | CAS Number | Purity |

| Sigma-Aldrich | 4-Bromomethylpiperidine-1-carboxylic acid tert-butyl ester | 158407-04-6 | 95% |

| TCI Chemicals | tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate | 158407-04-6 | >98.0% (GC) |

| Manchester Organics | 4-(Bromomethyl)piperidine-1-carboxylic acid tert-butyl ester | 158407-04-6 | In stock (quantity specified)[2] |

| Sunway Pharm Ltd | tert-butyl 4-(bromomethyl)piperidine-1-carboxylate | 158407-04-6 | 97% |

Synthesis and Manufacturing Considerations

The most common and industrially scalable synthesis of 3-(bromomethyl)piperidine-1-carboxylic acid tert-butyl ester involves the bromination of the corresponding alcohol, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. This precursor is readily available from commercial sources.[3] The choice of brominating agent is a critical process parameter, with phosphorus tribromide (PBr₃) and triphenylphosphine/carbon tetrabromide (Appel reaction) being the most frequently employed reagents.

The Appel reaction, while often providing high yields under mild conditions, can present challenges in purification due to the formation of triphenylphosphine oxide as a byproduct. For larger-scale synthesis, methods utilizing reagents like PBr₃ or thionyl bromide (SOBr₂) are often preferred for their cost-effectiveness and simpler work-up procedures.

Detailed Synthesis Protocol (Appel Reaction)

This protocol describes a lab-scale synthesis of a positional isomer, which is illustrative of the general method.

Reaction: Bromination of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Rationale: The Appel reaction provides a mild and efficient method for converting the primary alcohol to the corresponding bromide. Diethyl ether is chosen as the solvent due to its low boiling point, which facilitates removal, and its ability to solubilize the starting materials while precipitating the triphenylphosphine oxide byproduct to some extent.

Step-by-Step Methodology:

-

Preparation: To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous diethyl ether, add carbon tetrabromide (1.2 equivalents).

-

Reaction Initiation: Cool the mixture in an ice bath and add triphenylphosphine (1.2 equivalents) portion-wise, maintaining the internal temperature below 10 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the precipitated triphenylphosphine oxide.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 4-(bromomethyl)piperidine-1-carboxylate.[4]

Caption: Synthetic workflow for the bromination of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Quality Control and Analytical Characterization

Ensuring the quality and purity of 3-(bromomethyl)piperidine-1-carboxylic acid tert-butyl ester is paramount for its successful application in synthesis. A comprehensive analytical testing regimen should be in place to confirm the identity and purity of the material.

Critical Quality Attributes (CQAs):

-

Identity: Confirmation of the chemical structure.

-

Purity: Quantitation of the desired compound and identification of any impurities.

-

Residual Solvents: Ensuring that residual solvents from the synthesis are below acceptable limits.

| Analytical Technique | Specification |

| Appearance | White to off-white solid |

| ¹H NMR | Conforms to the structure |

| ¹³C NMR | Conforms to the structure |

| Mass Spectrometry | Conforms to the expected molecular weight |

| Purity (HPLC/GC) | ≥95% |

| Melting Point | 46.0 to 50.0 °C (for the 4-bromo isomer)[5] |

Spectroscopic data, such as ¹H NMR, is crucial for confirming the structure. For the related 4-bromo isomer, characteristic peaks are observed for the Boc group (a singlet around 1.45 ppm), the piperidine ring protons, and the bromomethyl group (a doublet around 3.47 ppm).[4] Similar characteristic shifts would be expected for the 3-bromo isomer.

Applications in Drug Discovery and Development

3-(Bromomethyl)piperidine-1-carboxylic acid tert-butyl ester is a valuable building block for the synthesis of a variety of drug candidates. Its utility stems from the ease with which the piperidine moiety can be introduced into a target molecule via nucleophilic substitution of the bromide. This is particularly useful in the development of compounds targeting the central nervous system (CNS), where the piperidine scaffold is often employed to modulate physicochemical properties and improve brain penetration.

An example of its application is in the synthesis of inhibitors of various enzymes and receptors. The piperidine ring can serve as a scaffold to orient functional groups in a specific three-dimensional arrangement, leading to high-affinity binding to the biological target.

Caption: General synthetic application of 3-(bromomethyl)piperidine-1-carboxylic acid tert-butyl ester.

Handling, Storage, and Stability

Proper handling and storage are essential to maintain the quality and stability of 3-(bromomethyl)piperidine-1-carboxylic acid tert-butyl ester. The compound is a combustible solid and should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Storage Recommendations:

-

Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Keep the container tightly sealed to prevent moisture ingress.

-

For long-term storage, refrigeration is recommended.

The compound's stability can be affected by exposure to moisture and high temperatures, which can lead to hydrolysis of the ester and potential degradation of the bromomethyl group.

Conclusion

3-(Bromomethyl)piperidine-1-carboxylic acid tert-butyl ester is an indispensable tool in the arsenal of the modern medicinal chemist. Its commercial availability, coupled with well-established synthetic routes, facilitates its widespread use in drug discovery and development. A thorough understanding of its synthesis, quality control, and proper handling is crucial for its effective utilization. This guide has provided a comprehensive overview of these aspects, intended to support researchers in their endeavors to develop the next generation of therapeutics.

References

- 1. calpaclab.com [calpaclab.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2763851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 158407-04-6,4-BROMOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | lookchem [lookchem.com]

- 5. tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate | 158407-04-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

A Technical Guide to the Role of Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate in Modern Drug Discovery

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of approved pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for optimizing drug-target interactions.[2] Among the vast library of piperidine-based synthons, chiral 3-substituted building blocks are of paramount importance. The strategic introduction of chirality and functionality at the 3-position can profoundly influence a molecule's pharmacological profile, enhancing potency, selectivity, and pharmacokinetic properties.[3][4] This technical guide provides an in-depth analysis of tert-butyl 3-(bromomethyl)piperidine-1-carboxylate, a versatile and highly valuable chiral building block. We will explore its synthesis, core reactivity, and strategic applications in the development of novel therapeutics, providing researchers and drug development professionals with a comprehensive understanding of its utility.

The Strategic Importance of the 3-Substituted Piperidine Scaffold

The piperidine ring is a recurring motif in drugs targeting a wide array of biological systems, most notably the central nervous system (CNS).[5] The introduction of a substituent at the 3-position creates a chiral center, which is critical for achieving stereospecific interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3] The ability to access enantiomerically pure 3-substituted piperidines is therefore a critical objective in modern drug discovery.[6][7]

The value of this scaffold is exemplified by its presence in numerous clinically significant agents:

-

Niraparib: An anti-cancer agent (PARP inhibitor) for treating ovarian cancer.[8]

-

Tiagabine: An anticonvulsant drug.[9]

The strategic incorporation of chiral piperidine scaffolds can confer several advantages in drug design, including modulated physicochemical properties, enhanced biological activity, and improved pharmacokinetic profiles.[3] this compound serves as a key intermediate, providing a reactive "handle" to covalently link this privileged scaffold to a wide range of molecular frameworks.

Synthesis and Physicochemical Characteristics

This compound is not typically prepared de novo but is synthesized from its corresponding alcohol precursor, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.[10] The latter is commercially available in both racemic and enantiomerically pure forms (e.g., the (S)-enantiomer).[11] The conversion of the primary alcohol to the primary bromide is a standard transformation in organic synthesis. The Appel reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is a reliable and high-yielding method for this conversion.[12][13] This reaction proceeds with an inversion of stereochemistry at the carbon bearing the hydroxyl group if it were a chiral center itself; however, since the chirality is at the 3-position of the ring and the reaction occurs at an exocyclic methylene group, the stereochemical integrity of the C3 center is preserved.

Key Structural Features:

-

Electrophilic Bromomethyl Group: The -CH₂Br moiety is an excellent electrophile, primed for Sₙ2 reactions. The bromine atom is a good leaving group, facilitating displacement by a wide range of nucleophiles.

-

Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves two critical functions. First, it deactivates the piperidine nitrogen, preventing it from competing as a nucleophile in alkylation reactions. Second, it is a robust protecting group that is stable to a wide variety of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the secondary amine for subsequent functionalization.

-

Chiral Center: The C3 position of the piperidine ring is a stereocenter, allowing for the synthesis of enantiomerically pure final compounds, which is crucial for selective target engagement and reducing off-target effects.[3]

Core Reactivity: A Versatile Electrophilic Linker

The primary utility of this compound lies in its function as an electrophilic building block. It enables the covalent attachment of the 3-methylpiperidine scaffold to a nucleophilic site on another molecule. This is typically achieved through a bimolecular nucleophilic substitution (Sₙ2) reaction.

The general transformation is as follows: R-Nu⁻ + Boc-Piperidine-CH₂Br → R-Nu-CH₂-Piperidine-Boc + Br⁻

Where Nu⁻ can be a variety of nucleophiles:

-

O-Nucleophiles: Phenoxides, alkoxides (for ether synthesis).

-

N-Nucleophiles: Amines, anilines, indoles, azoles (for N-alkylation).

-

S-Nucleophiles: Thiolates (for thioether synthesis).

-

C-Nucleophiles: Enolates, organometallics (for C-C bond formation).

This versatility allows for the rapid generation of diverse chemical libraries, where the nature of the "R-Nu" group can be systematically varied to probe structure-activity relationships (SAR). The robustness of the Boc group ensures that the piperidine nitrogen remains protected until its strategic deprotection is required later in the synthetic sequence.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 10. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2763851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | 140695-84-7 [sigmaaldrich.com]

- 12. Cas 158407-04-6,4-BROMOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | lookchem [lookchem.com]

- 13. 4-Bromomethypiperidine-1-carboxylic acid tert-butyl ester CAS#: 158407-04-6 [m.chemicalbook.com]

An In-depth Technical Guide to N-Boc-3-(bromomethyl)piperidine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

N-Boc-3-(bromomethyl)piperidine, a key building block in modern organic synthesis, offers a unique combination of a sterically accessible electrophilic center and a protected amine, making it a valuable intermediate in the construction of complex molecular architectures, particularly in the realm of pharmaceutical development. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, and insights into its reactivity, empowering researchers to effectively utilize this versatile reagent in their synthetic endeavors.

Core Physicochemical Properties

N-Boc-3-(bromomethyl)piperidine, with the chemical formula C₁₁H₂₀BrNO₂ and a molecular weight of approximately 278.19 g/mol , typically presents as a white to off-white solid.[1][2] Its solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and methylene chloride facilitates its use in a variety of reaction conditions.[1]

| Property | Value | Reference(s) |

| CAS Number | 193629-39-9 | [2] |

| Molecular Formula | C₁₁H₂₀BrNO₂ | [2] |

| Molecular Weight | 278.19 g/mol | [2] |

| Appearance | White to off-white solid | [1][3] |

| Boiling Point | 318.3 ± 15.0 °C (Predicted) | [1] |

| Density | 1.270 g/cm³ | [1] |

| Flash Point | 146.3 °C | [1] |

Synthesis of N-Boc-3-(bromomethyl)piperidine: A Practical Approach

The most common and practical laboratory synthesis of N-Boc-3-(bromomethyl)piperidine involves the bromination of the readily available precursor, N-Boc-3-(hydroxymethyl)piperidine. The Appel reaction, utilizing carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), is a reliable method for this transformation.

Experimental Protocol: Synthesis via the Appel Reaction

This protocol details the conversion of N-Boc-3-(hydroxymethyl)piperidine to N-Boc-3-(bromomethyl)piperidine.

Materials:

-

N-Boc-3-(hydroxymethyl)piperidine

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Anhydrous diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

-

Celite®

-

Hexane

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Nitrogen or Argon atmosphere setup

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of N-Boc-3-(hydroxymethyl)piperidine (1.0 equivalent) in anhydrous diethyl ether or dichloromethane at room temperature, add carbon tetrabromide (1.2 equivalents) and triphenylphosphine (1.2 equivalents).

-

Allow the reaction mixture to stir at room temperature for 18 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated triphenylphosphine oxide.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 4:1 hexane/EtOAc) to afford N-Boc-3-(bromomethyl)piperidine as a white to off-white solid.[4]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents is crucial as triphenylphosphine can react with water, reducing the efficiency of the reaction.

-

Stoichiometry: A slight excess of CBr₄ and PPh₃ ensures the complete conversion of the starting alcohol.

-

Purification: Column chromatography is essential to remove the triphenylphosphine oxide byproduct and any unreacted starting materials, yielding a pure product.

Caption: Synthetic route to N-Boc-3-(bromomethyl)piperidine.

Chemical Reactivity: The Dual Functionality

The chemical behavior of N-Boc-3-(bromomethyl)piperidine is dictated by two key functional groups: the electrophilic bromomethyl group and the acid-labile N-Boc protecting group.

Nucleophilic Substitution at the Bromomethyl Group

The primary alkyl bromide functionality makes N-Boc-3-(bromomethyl)piperidine an excellent substrate for Sₙ2 reactions. A wide range of nucleophiles can displace the bromide ion, allowing for the introduction of diverse functionalities at the 3-position of the piperidine ring.

Common Nucleophilic Substitution Reactions:

-

Azide Substitution: Reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF provides N-Boc-3-(azidomethyl)piperidine. This azide can be subsequently reduced to the corresponding amine, providing a route to N-Boc-3-(aminomethyl)piperidine.

-

Amine Alkylation: Primary and secondary amines can be alkylated to introduce substituted aminomethyl side chains.

-

Phthalimide Substitution: The Gabriel synthesis, involving reaction with potassium phthalimide followed by hydrolysis, offers another pathway to the primary amine.

Experimental Protocol: Synthesis of N-Boc-3-(azidomethyl)piperidine

This protocol provides a method for the conversion of N-Boc-3-(bromomethyl)piperidine to its corresponding azide.

Materials:

-

N-Boc-3-(bromomethyl)piperidine

-

Sodium azide (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Dissolve N-Boc-3-(bromomethyl)piperidine (1.0 equivalent) in anhydrous DMF.

-

Add sodium azide (3.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, the reaction mixture can typically be worked up by partitioning between water and an organic solvent like ethyl acetate, followed by purification of the organic layer.

Safety Note: Sodium azide is highly toxic and should be handled with extreme care. Reactions involving azides should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Caption: Sₙ2 reactivity of N-Boc-3-(bromomethyl)piperidine.

Stability and Deprotection of the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation. This orthogonality allows for selective manipulation of the bromomethyl group without affecting the piperidine nitrogen.

The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent. This deprotection unmasks the secondary amine of the piperidine ring, opening up further avenues for functionalization.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the piperidine ring protons (a complex multiplet region from ~1.0 to 4.0 ppm), and the bromomethyl protons (a doublet or multiplet around 3.3-3.6 ppm).

-

¹³C NMR: The carbon NMR spectrum should display a signal for the quaternary carbon of the Boc group (~80 ppm), the carbonyl carbon of the Boc group (~155 ppm), the carbons of the piperidine ring, and the bromomethyl carbon (~35-40 ppm).

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl stretch from the Boc group in the region of 1680-1700 cm⁻¹. C-H stretching and bending vibrations for the aliphatic portions of the molecule will also be present.

-

Mass Spectrometry: In mass spectrometry, the molecular ion peak may be observed, but fragmentation is common. A characteristic fragmentation pattern involves the loss of the Boc group or parts of it (e.g., loss of isobutylene, 56 Da).[3]

Applications in Drug Development

N-Boc-3-(bromomethyl)piperidine serves as a crucial precursor to chiral 3-aminopiperidine derivatives, which are key components in a number of marketed drugs. For example, (R)-3-aminopiperidine is a central building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin and Linagliptin , used for the treatment of type 2 diabetes.[4][5] The synthesis of these active pharmaceutical ingredients often involves the nucleophilic substitution of the bromide in a chiral version of N-Boc-3-(bromomethyl)piperidine to introduce the amino functionality, followed by further synthetic transformations.

Safety and Handling

N-Boc-3-(bromomethyl)piperidine is harmful if swallowed and causes skin and eye irritation. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

N-Boc-3-(bromomethyl)piperidine is a synthetically valuable building block with a well-defined reactivity profile. Its ability to undergo selective nucleophilic substitution at the bromomethyl group, while the piperidine nitrogen remains protected, makes it an important intermediate in the synthesis of complex nitrogen-containing molecules. A thorough understanding of its properties, synthesis, and reactivity is paramount for its effective application in research and drug development.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. 1-Boc-3-bromomethylpiperidine | C11H20BrNO2 | CID 21188531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Cas 158407-04-6,4-BROMOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | lookchem [lookchem.com]

- 5. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous scaffolds in medicinal chemistry.[1][2][3] Its prevalence in over seventy commercially successful drugs, including blockbuster pharmaceuticals, underscores its importance in the development of therapeutic agents.[2] This technical guide provides a comprehensive exploration of the piperidine scaffold, delving into its fundamental chemical properties, diverse synthetic strategies, and extensive pharmacological applications. We will examine the intricate structure-activity relationships that govern the efficacy of piperidine-containing drugs and provide detailed protocols for their synthesis and analysis. This guide is designed to serve as an essential resource for researchers and professionals in the field of drug discovery, offering both foundational knowledge and advanced insights into the enduring legacy and future potential of the piperidine scaffold.

I. The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine motif is considered a "privileged scaffold" in drug discovery, a term that describes a molecular framework capable of binding to multiple, unrelated biological targets.[4][5] This versatility stems from its unique combination of structural and physicochemical properties.

The six-membered ring of piperidine is conformationally flexible, with the chair conformation being the most stable.[6] This allows piperidine-containing molecules to adapt their shape to fit the binding pockets of a wide range of biological targets.[4] The nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with proteins and other biomolecules.[4] Furthermore, the lipophilicity of the piperidine ring can be modulated through substitution, allowing for the fine-tuning of a drug's pharmacokinetic properties, such as its ability to cross the blood-brain barrier.[4][7]

The metabolic stability of the piperidine scaffold is another key advantage.[4] While the ring can be metabolized, its functionalization at positions adjacent to the nitrogen atom can enhance its stability, leading to improved drug half-life and reduced toxicity.[4]

II. Synthetic Strategies for Accessing Piperidine Derivatives

The development of efficient and versatile methods for the synthesis of substituted piperidines is a critical aspect of drug discovery. A variety of synthetic routes have been established, each offering distinct advantages in terms of substrate scope, stereocontrol, and functional group tolerance.

A. Hydrogenation of Pyridine Precursors

One of the most common and direct methods for synthesizing piperidines is the hydrogenation of pyridine derivatives.[1][8][9] This approach can be achieved using various catalytic systems, including heterogeneous catalysts like palladium on carbon (Pd/C) and platinum dioxide (PtO2), as well as homogeneous catalysts based on rhodium and iridium.[9]

Experimental Protocol: Palladium-Catalyzed Hydrogenation of a Substituted Pyridine

-

Reaction Setup: In a high-pressure reaction vessel, dissolve the substituted pyridine (1.0 mmol) in a suitable solvent, such as methanol or ethanol (10 mL).

-

Catalyst Addition: Carefully add 10 mol% of 10% Palladium on Carbon (Pd/C) to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas three times. Pressurize the vessel to the desired hydrogen pressure (typically 50-100 psi).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude piperidine derivative by column chromatography on silica gel.

The choice of catalyst and reaction conditions can significantly influence the chemoselectivity and stereoselectivity of the hydrogenation. For instance, rhodium-based catalysts have been shown to be effective for the hydrogenation of fluorinated pyridines, while palladium catalysts can be used for one-pot Suzuki-Miyaura coupling followed by hydrogenation.[1][8]

B. Intramolecular Cyclization Reactions

Intramolecular cyclization strategies provide a powerful means of constructing the piperidine ring from acyclic precursors.[1][8] These methods often allow for a high degree of control over the stereochemistry of the final product. Common approaches include:

-

Reductive Amination: The intramolecular reductive amination of δ-amino ketones or aldehydes is a classic and reliable method for piperidine synthesis.

-

Aza-Michael Addition: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound can efficiently form the piperidine ring.[8]

-

Metal-Catalyzed Cyclization: Transition metal catalysts, such as gold and palladium, can facilitate the cyclization of allenes or alkenes containing a tethered amine.[8]

C. Asymmetric Synthesis of Chiral Piperidines

The development of enantiomerically pure piperidine-containing drugs is of paramount importance, as different enantiomers can exhibit distinct pharmacological activities and toxicity profiles.[10][11] Catalytic asymmetric synthesis provides the most efficient route to chiral piperidines.

Recent advances in this area include:

-

Rhodium-Catalyzed [2+2+2] Cycloaddition: This method allows for the asymmetric synthesis of polysubstituted piperidines by reacting an alkyne, alkene, and isocyanate in the presence of a chiral rhodium catalyst.[12]

-

Organocatalytic Asymmetric Synthesis: Chiral organocatalysts, such as proline derivatives, can be used to catalyze the asymmetric synthesis of piperidine alkaloids through biomimetic approaches.[13]

-

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: This strategy enables the synthesis of enantioenriched 3-substituted piperidines from pyridine and arylboronic acids.[14][15]

III. The Pharmacological Significance of Piperidine Scaffolds

The piperidine scaffold is a key component in a vast array of drugs targeting a wide range of diseases.[1][2][3] Its versatility allows for its incorporation into molecules with diverse pharmacological activities.[3][16]

A. Central Nervous System (CNS) Disorders

Piperidine derivatives are particularly prominent in drugs targeting the central nervous system.[4][10] Their ability to cross the blood-brain barrier makes them ideal scaffolds for the development of treatments for neurological and psychiatric conditions.

-

Alzheimer's Disease: Donepezil, a widely used drug for the treatment of Alzheimer's disease, features a piperidine moiety.[1][17][18] Researchers are actively developing new piperidine-based compounds that target various aspects of the disease, including acetylcholinesterase inhibition and the modulation of other neuronal pathways.[17][18]

-

Parkinson's Disease: Some piperidine derivatives have shown potential in the treatment of Parkinson's disease by inhibiting the enzyme phosphodiesterase-8 (PDE8).[19]

-

Schizophrenia and Psychosis: The benzoylpiperidine fragment is a privileged structure in the design of atypical antipsychotic agents.[5][20]

B. Cancer

The piperidine scaffold has emerged as a valuable component in the design of anticancer drugs.[21][22] Piperidine-containing molecules have been developed as inhibitors of various targets involved in cancer progression, including:

-

Kinase Inhibitors: Piperazine and piperidine moieties are frequently found in kinase inhibitors that target signaling pathways involved in cell proliferation and survival.[23][24][25] For example, Palbociclib, a CDK4/6 inhibitor used in the treatment of breast cancer, incorporates a piperidine ring.

-

Angiogenesis Inhibitors: Some piperidine derivatives have been shown to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[22]

C. Infectious Diseases

Piperidine-based compounds have also demonstrated significant activity against various infectious agents.

-

Antiviral Activity: Researchers have identified piperidine derivatives with potent inhibitory activity against a range of viruses, including influenza and HIV.[26][27][28] For instance, a series of piperidine-based compounds were found to inhibit influenza virus replication at an early to middle stage of the viral life cycle.[27][29][30]

-

Antibacterial and Antifungal Activity: The piperidine nucleus is also a feature of compounds with antibacterial and antifungal properties.[31]

IV. Structure-Activity Relationship (SAR) Studies and Computational Approaches

Understanding the structure-activity relationship (SAR) of piperidine-containing drugs is crucial for optimizing their potency, selectivity, and pharmacokinetic properties.[30] Computational chemistry plays a vital role in elucidating these relationships and guiding the design of new drug candidates.[6]

Key SAR Insights for Piperidine Derivatives:

| Target Class | Structural Feature | Impact on Activity |

| Influenza Virus Inhibitors | Ether linkage between quinoline and piperidine | Critical for inhibitory activity[27][30] |

| MAO-B Inhibitors | Substitution of piperidine with small amino groups | Increased selectivity for MAO-B[32][33] |

| Sigma-1 Receptor Ligands | Piperidine nitrogen atom | Forms key salt bridge interactions with receptor residues[34][35] |

Computational Workflow for Piperidine-Based Drug Design

Protocol: Molecular Docking of a Piperidine Derivative using AutoDock

-

Preparation of Receptor and Ligand:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges. Save the prepared receptor in PDBQT format.

-

Prepare the piperidine-based ligand by defining its rotatable bonds and assigning partial charges. Save the prepared ligand in PDBQT format.[6]

-

-

Grid Box Definition:

-

Define a grid box that encompasses the binding site of the receptor.

-

-

Docking Simulation:

-

Run the AutoDock program to perform the docking simulation, which will explore different conformations and orientations of the ligand within the binding site.

-

-

Analysis of Results:

-

Analyze the docking results to identify the most favorable binding poses based on the calculated binding energies.

-

Visualize the docked poses using molecular visualization software to analyze the protein-ligand interactions.[6]

-

V. Conclusion and Future Perspectives

The piperidine scaffold has undeniably cemented its place as a cornerstone of modern drug discovery. Its remarkable versatility, favorable physicochemical properties, and synthetic accessibility have enabled the development of a wide range of therapeutic agents that have significantly impacted human health.[1][2][36]

The future of piperidine-based drug discovery remains bright. Advances in synthetic methodologies, particularly in the area of catalytic asymmetric synthesis, will continue to provide access to novel and structurally complex piperidine derivatives.[12][14][15] The integration of computational approaches into the drug design process will further accelerate the identification and optimization of potent and selective drug candidates.[6][37]

As our understanding of the molecular basis of disease deepens, the piperidine scaffold will undoubtedly continue to serve as a privileged platform for the development of the next generation of innovative medicines.

VI. References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. --INVALID-LINK--

-

Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2023). Pharmaceuticals, 16(5), 735. --INVALID-LINK--

-

Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048–8060. --INVALID-LINK--

-

Conti, P., & Stahle, M. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Science, 13(6), 1730–1734. --INVALID-LINK--

-

Kou, K. G., & Thomson, R. J. (2011). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 133(46), 18742–18745. --INVALID-LINK--

-

Piperidine-based drug discovery. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

Zhang, F., Zhu, Z., Kong, R., Wang, J., Li, Y., & De Clercq, E. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chemical Biology & Drug Design, 86(4), 445–451. --INVALID-LINK--

-

The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). BOC Sciences. Retrieved from --INVALID-LINK--

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry, 280, 116893. --INVALID-LINK--

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. --INVALID-LINK--

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 8(4), a131-a144. --INVALID-LINK--

-

(PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega, 8(41), 37887–37910. --INVALID-LINK--

-

Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

Bertelsen, S., & Jørgensen, K. A. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4676–4679. --INVALID-LINK--

-

Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023). Current Topics in Medicinal Chemistry, 23(13), 1221–1259. --INVALID-LINK--

-

Nesi, G., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735–1744. --INVALID-LINK--

-

Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2019). Angewandte Chemie International Edition, 58(28), 9479–9483. --INVALID-LINK--

-

Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(06), 849–860. --INVALID-LINK--

-

(PDF) Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-